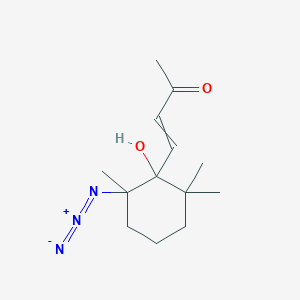
4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through a series of cyclization reactions.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or other nucleophiles.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in bioconjugation reactions for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl and ketone groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,6-Trimethylcyclohexyl)-2-butanone: Similar structure but lacks the azido and hydroxyl groups.
Tetrahydroionone: Shares the cyclohexyl ring but differs in functional groups.
Uniqueness
4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one is unique due to its combination of an azido group, a hydroxyl group, and a ketone group, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
84113-97-3 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-(2-azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one |
InChI |
InChI=1S/C13H21N3O2/c1-10(17)6-9-13(18)11(2,3)7-5-8-12(13,4)15-16-14/h6,9,18H,5,7-8H2,1-4H3 |
InChI Key |
KHBALFVHQVLAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1(C(CCCC1(C)N=[N+]=[N-])(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















